- Carboxylation of styrenes with CBr4 and DMSO via cooperative photoredox and cobalt catalysisRSC Advances, 2017, 7(19), 11233-11243,
Cas no 91-48-5 (α-Phenylcinnamic Acid)

α-Phenylcinnamic Acid structure
Nom du produit:α-Phenylcinnamic Acid
Numéro CAS:91-48-5
Le MF:C15H12O2
Mégawatts:224.254584312439
MDL:MFCD00066589
CID:81763
PubChem ID:700620
α-Phenylcinnamic Acid Propriétés chimiques et physiques
Nom et identifiant
-
- alpha-Phenylcinnamic acid
- a-Phenyl-trans-cinnamic acid, Pract.
- a-(Phenylmethylene)benzeneacetic acid, Pract.
- (2E)-2,3-diphenylprop-2-enoic acid
- 2,3-Diphenylacrylic Acid
- (2E)-2,3-Diphenylacrylic acid
- α-Phenylcinnamic Aci
- α-Phenylcinnamic acid
- &alpha
- (E)-2,3-Diphenyl-2-propenoic acid
- (E)-2,3-Diphenylacrylic acid
- trans-2,3-Diphenyl-2-propenoic acid
- trans-2,3-Diphenylacrylic acid
- trans-2,3-Diphenylpropenoic acid
- (αE)-α-(Phenylmethylene)benzeneacetic acid (ACI)
- Acrylic acid, 2,3-diphenyl-, (E)- (8CI)
- Acrylic acid, 2,3-diphenyl-, trans- (5CI)
- Benzeneacetic acid, α-(phenylmethylene)-, (E)- (ZCI)
- (E)-2,3-Diphenylpropenoic acid
- (E)-α-(Phenylmethylene)benzeneacetic acid
- (E)-α-Phenylcinnamic acid
- (E)-α-Stilbenecarboxylic acid
- trans-α-Phenylcinnamic acid
- Benzeneacetic acid, .alpha.-(phenylmethylene)-, (E)-
- Benzeneacetic acid, (E)-
- 2-Phenylcinnamic acid
- trans-.alpha.-Phenylcinnamic acid
- Cinnamic acid, .alpha.-phenyl-
- cis-alpha-Phenylcinnamic acid
- (E)-.alpha.-Phenylcinnamic acid
- NSC-83528
- (E)-2,3-diphenyl-acrylic acid
- MFCD00004252
- .ALPHA.-PHENYLCINNAMIC ACID [MI]
- (E)-2,3-diphenylprop-2-enoic acid
- Acrylic acid,3-diphenyl-
- alpha-Phenylcinnamic acid, (E)-
- DTXSID00871015
- AKOS002286967
- Atropic acid, .beta.-phenyl-
- Q4734916
- NSC40614
- NS00041107
- (E)-.alpha.-Stilbenecarboxylic acid
- alpha-Phenylcinnamate
- alpha-Phenyl-trans-cinnamic acid
- (Z)-2,3-diphenylacrylic acid
- CHEMBL1980291
- .alpha.-Phenylcinnamic acid (cis-form)
- BDBM50429337
- EINECS 202-069-4
- CS-0259613
- NSC-40614
- 3368-16-9
- .alpha.,.beta.-Diphenyl acrylic acid, trans-
- MLS000737021
- BBL009868
- (E)-phenylcinnamic acid
- alpha-Phenylcinnamic acid, 97%
- (2E)-2,3-Diphenyl-2-propenoic acid #
- .alpha.-Phenylcinnamic acid, (E)-
- Benzeneacetic acid, .alpha.-(phenylmethylene)-
- 2-Propenoic acid,3-diphenyl-
- Acrylic acid,3-diphenyl-, (E)-
- STK298626
- (e)-alpha-phenylcinnamic acid
- trans-Stilbene-.alpha.-carboxylic acid
- 91-48-5
- .alpha.-Phenylcinnamic acid
- Acrylic acid, 2,3-diphenyl-, (E)-
- 0PKH62904B
- 2,3-diphenylprop-2-enoic acid
- .alpha.-Phenylcinnamic acid (trans-form)
- Z56934842
- NSC 40614
- .ALPHA.-PHENYLCINNAMIC ACID TRANS-FORM [MI]
- cis-Stilbene-.alpha.-carboxylic acid
- D92103
- EN300-17442
- ACRYLIC ACID, 2,3-DIPHENYL-, TRANS-
- NSC83528
- EN300-7372860
- 2,3-diphenyl-acrylic acid
- NSC 83528
- UNII-0PKH62904B
- ALBB-025747
- .alpha.-Stilbenecarboxylic acid
- STR05165
- Benzeneacetic acid, alpha-(phenylmethylene)-
- E-2,3-diphenylpropenoic acid
- α-Phenylcinnamic Acid
-
- MDL: MFCD00066589
- Piscine à noyau: 1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+
- La clé Inchi: BIDDLDNGQCUOJQ-SDNWHVSQSA-N
- Sourire: C(/C1C=CC=CC=1)(\C(=O)O)=C/C1C=CC=CC=1
- BRN: 1911342
Propriétés calculées
- Qualité précise: 224.08400
- Masse isotopique unique: 224.084
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 3
- Complexité: 281
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Surface topologique des pôles: 37.3
- Le xlogp3: 3.5
Propriétés expérimentales
- Couleur / forme: Poudre jaune pâle
- Dense: 1.198
- Point de fusion: 172.0 to 176.0 deg-C
- Point d'ébullition: 325.66°C (rough estimate)
- Point d'éclair: 239.8ºC
- Indice de réfraction: 1.6530 (estimate)
- Stabilité / durée de conservation: Stable. Incompatible with strong oxidizing agents.
- Le PSA: 37.30000
- Le LogP: 3.31180
- Merck: 7281
- Le PKA: 4.8 in 60% ethanol
α-Phenylcinnamic Acid Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S24/25
- Terminologie du risque:R36/37/38
α-Phenylcinnamic Acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | STR05165-100MG |
(2E)-2,3-diphenylprop-2-enoic acid |
91-48-5 | >95% | 100MG |
£120.00 | 2023-04-18 | |
Enamine | EN300-7372860-2.5g |
(2E)-2,3-diphenylprop-2-enoic acid |
91-48-5 | 95.0% | 2.5g |
$64.0 | 2025-03-21 | |
Enamine | EN300-7372860-0.05g |
(2E)-2,3-diphenylprop-2-enoic acid |
91-48-5 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1300-25g |
α-Phenylcinnamic Acid |
91-48-5 | 98.0%(T) | 25g |
¥1370.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1300-25G |
α-Phenylcinnamic Acid |
91-48-5 | >98.0%(T) | 25g |
¥1040.00 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151449-25G |
α-Phenylcinnamic Acid |
91-48-5 | >98.0%(T) | 25g |
¥518.90 | 2023-09-04 | |
Enamine | EN300-17442-0.1g |
2,3-diphenylprop-2-enoic acid |
91-48-5 | 90% | 0.1g |
$24.0 | 2023-09-20 | |
Key Organics Ltd | STR05165-10G |
(2E)-2,3-diphenylprop-2-enoic acid |
91-48-5 | >95% | 10g |
£150.00 | 2025-02-08 | |
Enamine | EN300-17442-10g |
2,3-diphenylprop-2-enoic acid |
91-48-5 | 90% | 10g |
$355.0 | 2023-09-20 | |
Enamine | EN300-17442-0.25g |
2,3-diphenylprop-2-enoic acid |
91-48-5 | 90% | 0.25g |
$34.0 | 2023-09-20 |
α-Phenylcinnamic Acid Méthode de production
Synthetic Routes 1
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Methyl iodide , Calcium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol , 1,4-Dioxane
Référence
- Carbonylation of vinyl halides with carbonylcobaltJournal of the Chemical Society, 1989, (1), 73-6,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
Référence
- New Convenient One-Pot Methods of Conversion of Alkynes to Cyclobutenediones or α,β-Unsaturated Carboxylic Acids Using Novel Reactive Iron Carbonyl ReagentsJournal of Organic Chemistry, 1998, 63(15), 4930-4935,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Water Catalysts: Cupric acetate Solvents: Toluene ; 2 - 18 h, 110 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Click amidations, esterifications and one-pot reactions catalyzed by Cu salts and multimetal-organic frameworks (M-MOFs)Molecular Catalysis, 2022, 522,,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 48 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Référence
- Alkyne and Reversible Nitrile Activation: N,N'-Diamidocarbene-Facilitated Synthesis of Cyclopropenes, Cyclopropenones, and AzirinesJournal of the American Chemical Society, 2012, 134(14), 6116-6119,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Isopropanol , Manganese Catalysts: Bathocuproine , Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ; 36 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Ni-Catalyzed Regioselective Hydrocarboxylation of Alkynes with CO2 by Using Simple Alcohols as Proton SourcesJournal of the American Chemical Society, 2015, 137(28), 8924-8927,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 80 °C
Référence
- Efficient hydrocarboxylation of alkynes based on carbodiimide-regulated in situ CO generation from HCOOH: An alternative indirect utilization of CO2Chinese Journal of Catalysis, 2022, 43(7), 1642-1651,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Ethanol
Référence
- Quantitative aspects of radical addition. I. The addition of bromotrichloromethane to cis- and trans-stilbeneJournal of the Chemical Society, 1962, 4154, 4154-63,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 5 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Elimination vs. substitution in the reaction of 3-stannyl esters and 3-stannyl nitriles with sodium tert-butoxide in DMSOARKIVOC (Gainesville, 2003, (10), 382-389,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 25 °C; 45 min, 60 °C; 60 °C → 25 °C
1.2 Reagents: Acetic acid ; rt; 1 h, rt
1.3 Solvents: Dichloromethane ; 1 h, 25 °C
1.4 25 °C; 10 h, 25 °C
1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C
1.2 Reagents: Acetic acid ; rt; 1 h, rt
1.3 Solvents: Dichloromethane ; 1 h, 25 °C
1.4 25 °C; 10 h, 25 °C
1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C
Référence
- Stereoselective synthesis of α,β-unsaturated carboxylic acids from alkynes using the Fe(CO)5/t-BuOK/AcOH/CH2Cl2 reagent systemJournal of Organometallic Chemistry, 2012, 705, 30-33,
Synthetic Routes 11
Conditions de réaction
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(dibenzylideneacetone)dipalladium , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ; 15 min, rt
1.2 Reagents: Acetic anhydride ; 36 h, 100 °C
1.2 Reagents: Acetic anhydride ; 36 h, 100 °C
Référence
- The synergistic copper/ppm Pd-catalyzed hydrocarboxylation of alkynes with formic acid as a CO surrogate as well as a hydrogen source: an alternative indirect utilization of CO2Green Chemistry, 2021, 23(20), 8089-8095,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 25 °C; 0.5 h, 25 °C; 25 °C → 60 °C; 0.5 h, 60 °C; 60 °C → 25 °C
1.2 Reagents: Acetic acid ; rt; 1 h, rt
1.3 Solvents: Dichloromethane ; 1 h, 25 °C
1.4 25 °C; 10 h, 25 °C
1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C
1.2 Reagents: Acetic acid ; rt; 1 h, rt
1.3 Solvents: Dichloromethane ; 1 h, 25 °C
1.4 25 °C; 10 h, 25 °C
1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C
Référence
- Stereoselective synthesis of α,β-unsaturated carboxylic acids from alkynes using the Fe(CO)5/t-BuOK/AcOH/CH2Cl2 reagent systemJournal of Organometallic Chemistry, 2012, 705, 30-33,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Water
Référence
- A simple and efficient route to 2-alkyl-2-alkenoic acids and 2-phenyl-2-alkenoic acids by the Horner synthesis. Application to the stereoselective synthesis of the pheromone maniconeSynthesis, 1986, (9), 790-2,
Synthetic Routes 14
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: 4,5-Bis(diphenylphosphino)-9,9-dimethyl-9H-xanthene-2,7-disulfonic acid Catalysts: Palladium diacetate Solvents: Water ; 5 min
1.2 24 h, 3 bar, 100 °C; 0 °C
1.2 24 h, 3 bar, 100 °C; 0 °C
Référence
- Access to α,β-unsaturated carboxylic acids through water-soluble palladium catalyzed hydroxycarbonylation of alkynes using water as the solventCatalysis Science & Technology, 2021, 11(14), 4708-4713,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Acetic anhydride ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, acidified, rt
Référence
- Synthesis of combretastatin analogs: evaluation of in vitro anticancer activity and molecular docking studiesMedicinal Chemistry Research, 2012, 21(11), 3720-3729,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Formic-13C acid Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 80 °C
Référence
- Efficient hydrocarboxylation of alkynes based on carbodiimide-regulated in situ CO generation from HCOOH: An alternative indirect utilization of CO2Chinese Journal of Catalysis, 2022, 43(7), 1642-1651,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Methyl iodide , Calcium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol , 1,4-Dioxane
Référence
- Carbonylation of vinyl halides with carbonylcobaltJournal of the Chemical Society, 1989, (1), 73-6,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 120 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Elimination vs. substitution in the reaction of 3-stannyl esters and 3-stannyl nitriles with sodium tert-butoxide in DMSOARKIVOC (Gainesville, 2003, (10), 382-389,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Acetic anhydride ; 24 h, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- C2-Symmetric Cinchona Alkaloid Derivatives: Versatile Catalysts for the Enantioselective C-C Bond Forming Conjugate Addition of Nucleophiles to Simple α,β-Unsaturated Acyl PyrazolesChemistrySelect, 2020, 5(48), 15190-15194,
Synthetic Routes 21
Conditions de réaction
1.1 Reagents: Acetic anhydride , Triethylamine ; 24 h, 110 °C
Référence
- Synthesis of alpha-pyrones and chromen-2-ones by transition-metal catalyzed annulations of sulfoxonium and iodonium ylides with cis-stilbene acidsNew Journal of Chemistry, 2022, 46(41), 19722-19730,
Synthetic Routes 22
Synthetic Routes 23
Conditions de réaction
1.1 Reagents: Bromobenzene , Cesium carbonate , Water Catalysts: Tri-m-tolylphosphine , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,2-Dichloroethane ; 18 h, 130 °C
Référence
- Strain-Release-Driven Phosphine and Rhodium Catalysis: Facile Synthesis of Unsymmetrical Tetrasubstituted AlkenesACS Catalysis, 2023, 13(15), 10425-10434,
Synthetic Routes 24
α-Phenylcinnamic Acid Raw materials
- 4,8-Diazaspiro[2.5]oct-1-ene-5,7-dione, 6,6-dimethyl-1,2-diphenyl-4,8-bis(2,4,6-trimethylphenyl)-
- Ferrate(1-), tetracarbonylhydro-, sodium (1:1), (TB-5-12)-
- tri-μ-carbonylhexacarbonyldiiron
- Benzene, 1,1'-[(1E)-1-bromo-1,2-ethenediyl]bis-
- trans-Stilbene
- Diphenylacetylene
- Benzene, 1,1'-[(1Z)-1-bromo-1,2-ethenediyl]bis-
- Bibenzyl, α-bromo-α'-(trichloromethyl)- (7CI)
- Benzeneacetic acid, α-(diethoxyphosphinyl)-
- Diphenylcyclopropenone
- Benzaldehyde
- cis-Stilbene
α-Phenylcinnamic Acid Preparation Products
α-Phenylcinnamic Acid Littérature connexe
-
Takuya Mameda,Mio Shimogaki,Yasuaki Okamoto,Takashi Sugimura Catal. Sci. Technol. 2022 12 7065
-
Ying Wang,Zhi-Hua Yu,Hu-Fei Zheng,De-Qing Shi Org. Biomol. Chem. 2012 10 7739
-
Rajdip Dey,Biswajit Bhattacharya,Enrique Colacio,Debajyoti Ghoshal Dalton Trans. 2013 42 2094
-
Timothy G. Larocque,Anna C. Badaj,Sarim Dastgir,Gino G. Lavoie Dalton Trans. 2011 40 12705
-
Gy?rgy Sz?ll?si Catal. Sci. Technol. 2018 8 389
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91-48-5)α-Phenylcinnamic Acid

Pureté:99%
Quantité:25g
Prix ($):248.0